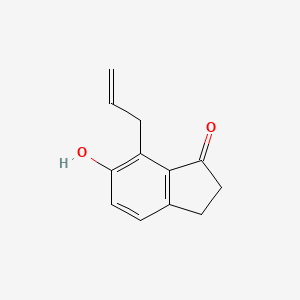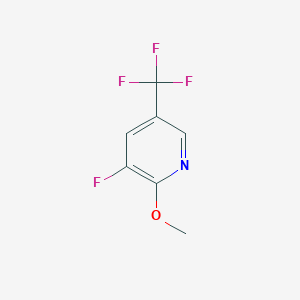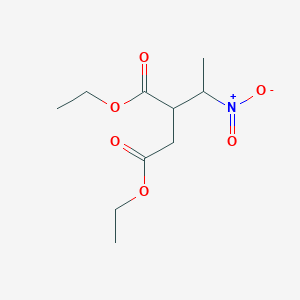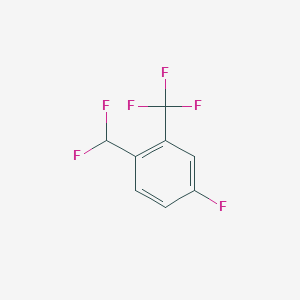
1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene
Overview
Description
1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of difluoromethyl, fluoro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as nickel complexes, which facilitate the addition of difluoromethyl and trifluoromethyl groups to the aromatic ring .
Industrial production methods often involve the use of metal-based catalysts to transfer difluoromethyl groups to specific sites on the benzene ring. For example, the fragmentation of 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical, which then adds to a nickel complex, resulting in the formation of the desired product .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms on the benzene ring.
Oxidation and Reduction: The difluoromethyl and trifluoromethyl groups can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include lithium reagents for metalation and various oxidizing or reducing agents for oxidation and reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
1-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
(Difluoromethyl)benzene: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,3-Bis(trifluoromethyl)benzene: This compound contains two trifluoromethyl groups, which can lead to different regioselectivity and reactivity in chemical reactions.
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: This compound has a trifluoromethoxy group instead of a difluoromethyl group, resulting in different steric and electronic effects.
Properties
IUPAC Name |
1-(difluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-4-1-2-5(7(10)11)6(3-4)8(12,13)14/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERQRPVAOCQNGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388458.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388459.png)
![5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1388460.png)

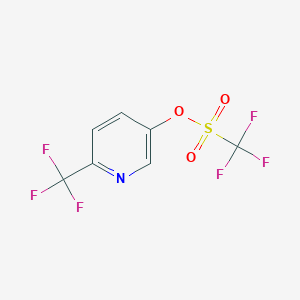
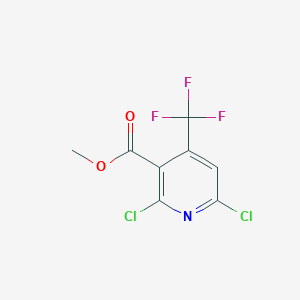
![4-[(Diethylcarbamoyl)oxy]benzoic acid](/img/structure/B1388469.png)
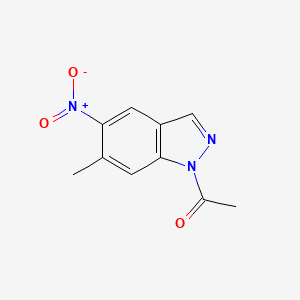
![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1388473.png)

![3-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1-propanamine](/img/structure/B1388477.png)
